N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-fluoro-6-methylpyrimidin-4-amine
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Overview
Description
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-fluoro-6-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a dimethylamino group attached to a pyridine ring, a fluorine atom, and a methyl group on a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-fluoro-6-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 2-chloropyridine, undergoes a nucleophilic substitution reaction with dimethylamine to form 2-(dimethylamino)pyridine.
Alkylation: The 2-(dimethylamino)pyridine is then alkylated using a suitable alkylating agent, such as methyl iodide, to introduce the methyl group at the 3-position of the pyridine ring.
Formation of the Pyrimidine Ring: The alkylated pyridine intermediate is then subjected to a cyclization reaction with appropriate reagents to form the pyrimidine ring. This step often involves the use of a fluorinated reagent to introduce the fluorine atom at the 5-position of the pyrimidine ring.
Final Amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-fluoro-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and amino positions, using nucleophiles such as thiols, amines, or halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Thiols, amines, halides, dimethyl sulfoxide (DMSO) as solvent.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrimidines or pyridines.
Scientific Research Applications
N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-fluoro-6-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-fluoro-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The presence of the fluorine atom enhances its binding affinity and specificity, making it a potent inhibitor or modulator of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-chloro-6-methylpyrimidin-4-amine
- N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-bromo-6-methylpyrimidin-4-amine
- N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-iodo-6-methylpyrimidin-4-amine
Uniqueness
The uniqueness of N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-fluoro-6-methylpyrimidin-4-amine lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it more effective in its applications compared to its halogenated analogs.
Properties
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]-5-fluoro-6-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN5/c1-9-11(14)12(18-8-17-9)16-7-10-5-4-6-15-13(10)19(2)3/h4-6,8H,7H2,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYYGRDAFGUJBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NCC2=C(N=CC=C2)N(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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